molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No. B011744
CAS RN: 109926-35-4
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzofuran-3-ylamine , also known as 2,3-dihydro-1-benzofuran-3-amine , is a chemical compound with the molecular formula C₈H₉NO . It falls within the class of benzofuran derivatives. The compound’s structure consists of a benzene ring fused with a furan ring, and an amino group attached to the furan ring. The compound’s pale yellow liquid form makes it intriguing for various applications .


Synthesis Analysis

The synthesis of 2,3-Dihydro-benzofuran-3-ylamine involves several methods, including cyclization reactions and reductive amination. Researchers have explored both chemical and enzymatic routes to access this compound. These synthetic pathways are essential for obtaining sufficient quantities for further investigation .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-benzofuran-3-ylamine reveals its aromatic character due to the benzene and furan rings. The amino group (NH₂) introduces polarity and reactivity. The compound’s three-dimensional arrangement influences its interactions with other molecules, including biological targets .


Chemical Reactions Analysis

2,3-Dihydro-benzofuran-3-ylamine can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and condensation. These reactions may lead to the formation of derivatives or modified compounds. Understanding its reactivity is crucial for designing novel derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Purity : 95%

Scientific Research Applications

Anti-Tumor Applications

Benzofuran compounds, which include 2,3-Dihydro-benzofuran-3-ylamine, have been shown to have strong anti-tumor activities . This makes them potential candidates for the development of new anticancer drugs .

Antibacterial Applications

Benzofuran compounds have also been found to have antibacterial properties . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could potentially be used in the development of new antibacterial agents.

Anti-Oxidative Applications

The anti-oxidative properties of benzofuran compounds suggest that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of treatments for diseases caused by oxidative stress.

Anti-Viral Applications

Benzofuran compounds have been shown to have anti-viral activities . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of new antiviral drugs.

Hepatitis C Treatment

A recently discovered macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could potentially be used in the development of treatments for hepatitis C.

Anticancer Agents

Many benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . This suggests that 2,3-Dihydro-benzofuran-3-ylamine could be used in the development of new anticancer drugs.

Safety and Hazards

  • MSDS : Link

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in the regulation of mood, sleep, attention, and a variety of other physiological processes.

Mode of Action

It is suggested that it may stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This interaction could lead to changes in neuronal signaling and ultimately influence various physiological processes.

Pharmacokinetics

It is known that the bioavailability of many benzofuran derivatives has been improved in recent years, allowing for once-daily dosing . This suggests that similar improvements may have been achieved for 2,3-Dihydro-benzofuran-3-ylamine.

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911400
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-benzofuran-3-ylamine

CAS RN

109926-35-4
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of benzofuran-3(2H)-one oxime (1.0 g, obtained from commercially available benzofuran-3(2H)-one via the procedure outlined for the synthesis of 4-fluorobenzofuran-3(2H)-one oxime from 4-fluorobenzofuran-3(2H)-one) in 50 mL MeOH, 10% Palladium on active carbon (0.1 g) was added. The mixture was evacuated then filled with H2 three times. Finally the oxime was reduced under a H2 balloon for 24 hours. The mixture was filtered through a pad of celite, and the cake was washed with MeOH twice. After removing the solvents under vacuum, 0.99 g brown-yellow residue was obtained as the desired amine. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H), 7.19 (t, 1H), 6.94 (t, 1H), 6.82 (d, 1H), 4.5-4.7 (m, 1H), 4.64 (s, 1H), 4.1-4.2 (m, 1H).
Name
4-fluorobenzofuran-3(2H)-one oxime
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Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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